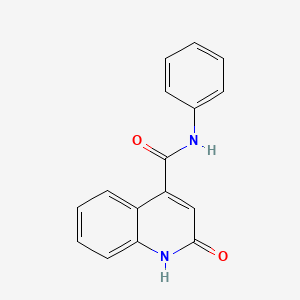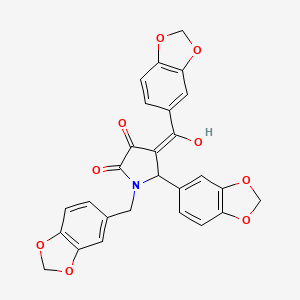![molecular formula C20H16F3N3O3 B11048597 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048597.png)
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[4,5-b]pyridine structure, followed by the introduction of the hydroxy, methoxy, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent production. The scalability of the synthesis process is crucial for its application in large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the imidazo[4,5-b]pyridine core.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,4’-Dihydroxy-3’-methoxyflavan: Shares similar hydroxy and methoxy groups but lacks the trifluoromethyl group.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl): Contains similar hydroxy and methoxy groups but has a different core structure.
4′,5,7-Trihydroxy-3′-methoxyflavone: Similar in having hydroxy and methoxy groups but differs in the overall molecular framework.
Uniqueness
The uniqueness of 7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one lies in its combination of functional groups and the imidazo[4,5-b]pyridine core. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C20H16F3N3O3 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H16F3N3O3/c1-29-16-7-11(5-6-15(16)27)14-9-17(28)25-19-18(14)26(10-24-19)13-4-2-3-12(8-13)20(21,22)23/h2-8,10,14,27H,9H2,1H3,(H,25,28) |
Clé InChI |
ZQINJZOANZTLJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=CC(=C4)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11048524.png)

![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)

![1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea](/img/structure/B11048563.png)
![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11048582.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)

![(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone](/img/structure/B11048604.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)